molecular formula C8H5ClN2O B1423412 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167055-43-7

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1423412
CAS No.: 1167055-43-7
M. Wt: 180.59 g/mol
InChI Key: RWEFBOMMWQHIGS-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS: 1167056-35-0) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 7 and an aldehyde group at position 3. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol . The aldehyde group at position 3 provides a reactive site for further functionalization, enabling applications in drug discovery and materials science .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEFBOMMWQHIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with formylating agents can yield the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-c]pyridine, including 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, exhibit potent antitumor effects. These compounds often act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor proliferation and survival pathways.

  • Case Study : A study demonstrated that a related compound inhibited FGFR signaling in breast cancer cell lines, leading to reduced cell viability and increased apoptosis through caspase activation .

Antimicrobial Properties

In addition to its antitumor activity, this compound has shown moderate antimicrobial effects against various pathogens.

  • Case Study : Research found that derivatives of pyrrolo[2,3-c]pyridine exhibited activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Pharmacological Applications

This compound has been explored for several pharmacological applications:

  • Potassium-Competitive Acid Blockers (P-CABs) : This compound has been investigated as a potential P-CAB for treating acid-related diseases like gastroesophageal reflux disease (GERD). Its derivatives have shown promising inhibitory activity against gastric acid secretion .
  • Antiviral Activity : Certain derivatives have exhibited antiviral properties against HIV-1. One study reported an EC50 value of 1.65 µM against HIV-1 replication, indicating its potential as an antiviral agent .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

ApplicationFindings
AntitumorInhibits FGFR signaling; induces apoptosis in cancer cells .
AntimicrobialModerate activity against Staphylococcus aureus and Candida albicans .
P-CAB for GERDExhibits potent H+/K+-ATPase inhibitory activity; potential for improved GERD treatment .
AntiviralEffective against HIV-1 with an EC50 value of 1.65 µM .

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit kinases, which are crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

  • Substituents : Chlorine at position 5, carboxylic acid at position 2.
  • Synthesis : Obtained in 71% yield via condensation reactions .
  • Properties : The carboxylic acid group enhances polarity, improving aqueous solubility compared to the aldehyde-containing target compound. This derivative is less reactive toward nucleophilic additions due to the absence of an aldehyde .

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)

  • Substituents : Methoxy group at position 5, carboxylic acid at position 2.
  • Synthesis : Higher yield (80% ) compared to 10b, attributed to the electron-donating methoxy group stabilizing intermediates .

7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Substituents : Iodo at position 3, chlorine at position 7.
  • Properties : The iodine atom increases molecular weight (291.50 g/mol ) and may improve stability in radiolabeling applications. However, steric bulk could hinder binding to certain targets .

Isomeric and Expanded Ring Systems

5-Chloro-2-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (113)

  • Structure : Pyrrolo[2,3-b]pyridine core (isomeric to [2,3-c]) with a 2-methylphenyl substituent.
  • Synthesis : Lower yield (35% ) due to steric challenges in cyclization .
  • Properties : The [2,3-b] isomer exhibits distinct electronic properties, and the bulky 2-methylphenyl group reduces solubility but may enhance selectivity in kinase inhibition .

5-Methyl-5H-pyrrolo[2,3-c]quinoline

  • Structure: Expanded quinoline ring fused to pyrrolo[2,3-c]pyridine.
  • Synthesis: Synthesized via domino condensation-Heck cyclization.

Functional Analogues with Therapeutic Relevance

Tetrahydroindolo[2,3-c]quinolinones

  • Structure: Tetrahydroindoloquinolinone core with multitarget activity.
  • Activity : Modulates L-type calcium channels and inhibits DYRK1A kinase. Ambocarb (parent compound) remains the most potent DYRK1A inhibitor, highlighting the importance of substituent optimization .

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives

  • Structure : Pyridazine-fused pyrrolopyridine.
  • Application : Acts as a Bcl-xL inhibitor, inducing apoptosis in cancer cells. The pyridazine ring introduces additional hydrogen-bonding sites for protein interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Properties/Applications Reference
This compound Pyrrolo[2,3-c]pyridine Cl (7), CHO (3) C₈H₅ClN₂O 180.59 Versatile scaffold for drug synthesis
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Cl (5), COOH (2) C₈H₅ClN₂O₂ 196.59 High polarity, moderate yield (71%)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine OMe (5), COOH (2) C₉H₈N₂O₃ 192.17 Enhanced lipophilicity, 80% yield
7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Cl (7), I (3) C₇H₄ClIN₂ 291.50 Radiolabeling potential
5-Chloro-2-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine Cl (5), 2-methylphenyl (2), CHO (3) C₁₅H₁₁ClN₂O 276.71 Kinase inhibition, low yield (35%)
5-Methyl-5H-pyrrolo[2,3-c]quinoline Pyrrolo[2,3-c]quinoline Me (5) C₁₂H₁₀N₂ 182.22 DNA intercalation, antitumor activity

Key Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Position : Chlorine at position 7 (vs. 5 in 10b) in the target compound may reduce steric hindrance, favoring interactions with enzymatic pockets .
  • Functional Groups : Aldehydes enable Schiff base formation, while carboxylic acids improve solubility but limit reactivity .
  • Ring Isomerism : [2,3-c] vs. [2,3-b] cores alter electron distribution, affecting binding to targets like kinases .
  • Therapeutic Potential: Derivatives with halogen or methoxy groups show promise in oncology (e.g., Bcl-xL inhibition , DNA intercalation ).

Biological Activity

Overview

7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound characterized by its unique structural features, including a chlorine atom and an aldehyde group. Its molecular formula is C8H5ClN2O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its applications in scientific research.

The compound plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. Notably, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter overall metabolic fluxes within cells.

Key Biochemical Interactions

  • Enzyme Inhibition : The compound inhibits enzymes that are crucial for metabolic pathways.
  • Protein Binding : It binds to specific proteins, affecting their functionality.

Cellular Effects

This compound significantly impacts cellular processes. It modulates cell signaling pathways and gene expression, influencing cell cycle regulation and apoptosis.

Effects on Cell Types

  • Gene Expression : Alters the expression of genes associated with cell cycle regulation.
  • Apoptosis : Induces apoptosis in certain cancer cell lines, showcasing its potential as an anticancer agent.

The molecular mechanism involves binding to specific biomolecules, leading to either inhibition or activation of their functions. This dual action is pivotal for its biological activity.

Mechanistic Insights

  • Binding Affinity : The compound demonstrates high binding affinity to target enzymes.
  • Signal Transduction Modulation : It influences signal transduction pathways that regulate cellular responses.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of pyrrole compounds exhibit potent antimicrobial properties against various pathogens. The compound's structural features are believed to contribute to this activity .
  • Anticancer Potential :
    • Research indicates that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have shown promising results against different cancer cell lines .
  • Pharmacological Applications :
    • The compound has been explored as a precursor for drug development targeting kinases involved in cancer progression. Its unique structure allows for further modifications to enhance efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
7-Chloro-1H-pyrrolo[2,3-c]pyridineChlorine atom and aldehyde groupAnticancer, antimicrobial
1H-pyrrolo[2,3-c]pyridineLacks aldehyde groupLimited bioactivity
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acidOxidized formAntimicrobial activity

Q & A

Q. What are the established synthetic routes for 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as:

  • Dihydroxylation and oxidative cleavage of allyl-substituted precursors (e.g., 4-allyl-3-aminoisoquinolines), followed by cyclization with sodium peroxide to form the aldehyde group .
  • Microwave-assisted Suzuki–Miyaura cross-coupling using palladium catalysts (e.g., XPhos-PdG2) for introducing aryl/heteroaryl groups at the 7-position. This method achieves high efficiency with low catalyst loading (0.5–1 mol%) and short reaction times (10–15 min) under microwave irradiation .

Q. Key factors affecting yield :

  • Catalyst choice : Pd-based systems (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency.
  • Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C optimize cyclization.
  • Microwave vs. conventional heating : Microwave reduces reaction time from hours to minutes and improves regioselectivity .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Characteristic peaks for the aldehyde proton (~9.8–10.2 ppm) and pyrrolo-pyridine protons (6.8–8.5 ppm) .
    • ¹³C NMR : Carbonyl carbon (~190 ppm) and aromatic carbons (110–150 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₈H₅ClN₂O; MW: 180.6 g/mol) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming planarity of the pyrrolo-pyridine core .

Q. What are the primary biomedical applications of this compound in drug discovery?

  • Anticancer agents : Derivatives (e.g., 5-substituted analogs) exhibit cytotoxicity against ovarian cancer cell lines (IC₅₀: 1–10 μM) by targeting DNA replication or kinase pathways .
  • Kinase inhibitors : The pyrrolo-pyridine scaffold is a privileged structure in designing inhibitors for Aurora kinases and c-MYC G-quadruplex stabilizers, critical in oncology .

Advanced Research Questions

Q. How can contradictory data on Suzuki–Miyaura coupling efficiency be resolved when synthesizing 7-aryl analogs?

Discrepancies in yield (e.g., 35–85%) arise from:

  • Substrate electronic effects : Electron-deficient aryl boronic acids couple faster than electron-rich ones.
  • Steric hindrance : Bulky substituents at the 3-carbaldehyde position reduce reactivity.
  • Catalyst deactivation : Trace moisture or oxygen in solvents can poison Pd catalysts.

Q. Mitigation strategies :

  • Use Schlenk techniques for anhydrous/oxygen-free conditions.
  • Optimize ligand-to-Pd ratios (e.g., 2:1 XPhos:Pd) to stabilize the active catalytic species .

Q. What methodologies are used to analyze substituent effects on bioactivity in pyrrolo-pyridine derivatives?

  • SAR (Structure-Activity Relationship) studies :
    • Alkyl/aryl substitution at C5 : Electron-donating groups (e.g., morpholine, methyl) enhance solubility and cytotoxicity .
    • Halogenation : Chlorine at C7 improves metabolic stability but may reduce binding affinity for certain targets.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with kinase ATP-binding pockets .

Q. How do reaction mechanisms differ between traditional thermal and microwave-assisted syntheses?

  • Thermal conditions : Prolonged heating (12–24 hr) leads to side reactions (e.g., aldehyde oxidation or decomposition).
  • Microwave irradiation : Rapid, uniform heating accelerates kinetic pathways, favoring the desired product via lower activation energy. For example, microwave Suzuki coupling achieves 90% yield in 15 min vs. 60% yield in 6 hr under conventional heating .

Q. What analytical challenges arise in characterizing trace impurities, and how are they addressed?

  • Common impurities :
    • Unreacted starting materials (e.g., 7-chloropyrrolo-pyridine precursors).
    • Oxidation byproducts (e.g., carboxylic acids from aldehyde oxidation).
  • Solutions :
    • HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
    • Preparative TLC : Isolates impurities for NMR identification .

Q. How does this compound compare to structurally related azaindole derivatives in terms of reactivity and bioactivity?

  • Reactivity : The 7-chloro group enhances electrophilicity at C3, facilitating nucleophilic additions (e.g., Grignard reactions) compared to unsubstituted azaindoles.
  • Bioactivity : Pyrrolo-pyridines show 10–100× higher potency against kinases (e.g., JAK2) than pyrrolo-imidazoles due to improved π-stacking interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 2
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7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

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